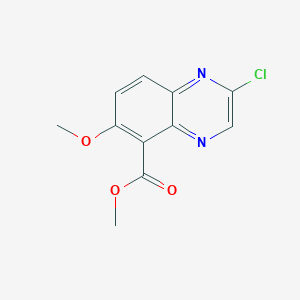

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate

Description

Properties

Molecular Formula |

C11H9ClN2O3 |

|---|---|

Molecular Weight |

252.65 g/mol |

IUPAC Name |

methyl 2-chloro-6-methoxyquinoxaline-5-carboxylate |

InChI |

InChI=1S/C11H9ClN2O3/c1-16-7-4-3-6-10(9(7)11(15)17-2)13-5-8(12)14-6/h3-5H,1-2H3 |

InChI Key |

PMCFGCKOUBULLH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=NC=C(N=C2C=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

Common starting materials include:

- Chlorinated quinoxaline derivatives (e.g., 2-chloroquinoxaline or 2,6-dichloroquinoxaline).

- Methoxy-substituted quinoxalines or intermediates amenable to nucleophilic substitution to introduce the methoxy group.

- Carboxylated quinoxalines or quinoxaline precursors that can be esterified.

Stepwise Preparation Approach

| Step | Reaction Type | Typical Conditions and Reagents | Notes |

|---|---|---|---|

| 1 | Chlorination of quinoxaline | Use of chlorinating agents such as POCl3, SOCl2, or N-chlorosuccinimide under controlled temperature | Introduces chloro substituent at position 2 selectively |

| 2 | Methoxylation (nucleophilic aromatic substitution) | Reaction of 2,6-dichloroquinoxaline with sodium methoxide or methanol under basic conditions | Selective substitution of chlorine at position 6 by methoxy group |

| 3 | Carboxylation and esterification | Introduction of carboxyl group at position 5 via lithiation/carboxylation or via quinoxaline-5-carboxylic acid intermediate, followed by methyl esterification using methanol and acid catalyst | Esterification converts carboxylic acid to methyl ester |

Representative Synthetic Route

A plausible synthetic route based on literature and chemical logic is:

Starting from 2,6-dichloroquinoxaline , react with sodium methoxide in methanol to selectively substitute the chlorine at position 6 with a methoxy group, yielding 2-chloro-6-methoxyquinoxaline.

Introduce the carboxylate group at position 5 by lithiation at the 5-position followed by carbonation with CO2, forming 2-chloro-6-methoxyquinoxaline-5-carboxylic acid.

Esterify the carboxylic acid with methanol under acidic conditions (e.g., sulfuric acid or HCl catalyst) to obtain this compound.

Reaction Conditions and Optimization

| Reaction Step | Temperature Range | Solvent(s) | Catalysts/Reagents | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | 0 to 80 °C | Chlorinating agent solvents (e.g., POCl3) | POCl3, SOCl2, or equivalent | 70-90 | Control temperature to avoid over-chlorination |

| Methoxylation (SNAr) | 25 to 80 °C | Methanol, DMF, or DMSO | Sodium methoxide or sodium hydride | 75-85 | Selectivity critical to substitute only at position 6 |

| Lithiation and Carboxylation | -78 to 0 °C | THF or ether solvents | n-Butyllithium, CO2 | 60-80 | Low temperature to control regioselectivity |

| Esterification | 25 to 60 °C | Methanol | Acid catalyst (H2SO4, HCl) | 80-95 | Standard Fischer esterification conditions |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm substitution pattern and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and molecular formula.

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment.

- Column Chromatography : Common purification method post-reaction.

- Melting Point Determination : Confirms compound identity.

Comparative Analysis with Related Quinoxaline Derivatives

Summary of Research Findings and Recommendations

- The direct preparation of this compound typically involves multi-step synthesis starting from chlorinated quinoxaline derivatives.

- Selective nucleophilic aromatic substitution is key to introducing the methoxy group at position 6 without affecting the chloro substituent at position 2.

- Carboxylation at position 5 often requires lithiation techniques followed by carbonation and esterification.

- Reaction conditions must be carefully controlled to optimize yield and purity, with particular attention to temperature and reagent stoichiometry.

- Analytical techniques such as NMR and MS are essential for confirming the structure and purity of the final compound.

- Although direct detailed protocols are scarce, analogous methods from related compounds provide a reliable framework for synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions may produce various substituted quinoxalines.

Scientific Research Applications

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Key Observations:

Ethyl quinoxaline-6-carboxylate: The ethyl ester at position 6 increases lipophilicity compared to the methyl ester in the target compound. This difference may enhance membrane permeability in biological systems but reduce aqueous solubility .

Quinoline Derivatives (e.g., Methyl 2-(quinolin-6-yl)acetate): Switching from quinoxaline to quinoline alters aromaticity and electron distribution, affecting binding affinity in enzyme inhibition studies .

Reactivity and Functional Group Analysis

- Chlorine Substitution: The chlorine atom at position 2 in the target compound introduces electrophilic character, making it susceptible to nucleophilic aromatic substitution (e.g., reactions with amines or thiols). This contrasts with non-halogenated analogs like methyl quinoxaline-5-carboxylate, which lack such reactivity .

- This property is absent in ethyl quinoxaline-6-carboxylate, where the ester group dominates electronic effects .

- Ester Position: Ester groups at position 5 (target) versus 6 (ethyl quinoxaline-6-carboxylate) influence regioselectivity in further derivatization. For example, ester hydrolysis or transesterification reactions may proceed at different rates due to steric and electronic factors .

Biological Activity

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

1. Overview of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound contributes to its potential efficacy in various therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Protein Tyrosine Phosphatases (PTPs) : This compound has been shown to selectively inhibit certain PTPs, which play a crucial role in cellular processes such as proliferation and apoptosis. Dysregulation of PTP activity is linked to various diseases, including cancer and autoimmune disorders .

- Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit the proliferation of cancer cells by blocking abnormal protein functions. For example, compounds similar to this compound have been noted to target kinases involved in tumor growth and survival pathways .

3.1 In Vitro Studies

Several studies have evaluated the in vitro effects of this compound:

- Cytotoxicity : In a study assessing cytotoxic effects on various cancer cell lines, the compound demonstrated significant inhibition of cell viability at micromolar concentrations. The mechanism involved induction of apoptosis and cell cycle arrest .

- Target Engagement : Molecular modeling studies suggest that the compound binds effectively to target proteins associated with cancer progression. This binding was confirmed through biochemical assays that measured enzymatic activity post-treatment .

3.2 In Vivo Studies

Research involving animal models has further elucidated the biological activity:

- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in reduced tumor size compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .

4.1 Anticancer Applications

A notable case study involved the use of quinoxaline derivatives in treating lung cancer. The study reported that treatment with this compound led to a significant reduction in tumor burden and improved survival rates in treated mice compared to controls .

4.2 Antimicrobial Activity

Another case study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited potent antibacterial activity, particularly against Gram-positive bacteria, suggesting potential for use in treating infections .

5. Data Summary Table

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Significant cytotoxicity against cancer cell lines | |

| In Vivo | Tumor growth inhibition in xenograft models | |

| Antimicrobial | Potent activity against Gram-positive bacteria |

6. Conclusion and Future Directions

This compound shows promising biological activity with potential applications in cancer therapy and antimicrobial treatments. Future research should focus on optimizing its pharmacological properties, exploring combination therapies, and conducting clinical trials to validate its efficacy in humans.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) to introduce alkynyl groups, followed by nucleophilic substitution to install chloro and methoxy substituents. For example, in analogous pyrimidine systems, 2,4-dichloro-5-iodopyrimidine undergoes coupling with diethoxypropyne in THF using Pd(PPh₃)₂Cl₂ and CuI, achieving >70% yield after column chromatography . Optimization of base (e.g., DIEA) and temperature (60°C for cyclization steps) is critical to minimize side reactions.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : The methoxy group (δ ~3.9–4.1 ppm in ¹H NMR) and quinoxaline aromatic protons (δ ~8.0–8.5 ppm) confirm substitution patterns.

- MS : ESI+ mass spectrometry detects [M+H]⁺ peaks (e.g., m/z 396 observed for structurally similar pyrrolo[2,3-d]pyrimidines) .

- HPLC : Retention times and purity (>95%) are validated using reverse-phase columns and UV detection .

Advanced Research Questions

Q. What strategies address competing reactivity during sequential functionalization of chloro and methoxy groups on quinoxaline cores?

- Methodological Answer :

- Regioselective Protection : Temporarily protecting the methoxy group (e.g., using tert-butyldimethylsilyl ether) during chlorination prevents unwanted nucleophilic displacement .

- Catalytic Control : Pd-mediated reactions favor C–Cl bond retention, while Cu(I) catalysts promote alkyne coupling without disrupting methoxy groups .

- Case Study : In 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid synthesis, selective hydrolysis of ethoxy groups (using HOAc/THF/H₂O) preserves chloro substituents .

Q. How do electronic effects of substituents influence the reactivity of quinoxaline derivatives in cross-coupling reactions?

- Methodological Answer :

- Methoxy Groups : Electron-donating methoxy groups deactivate the quinoxaline ring, requiring stronger bases (e.g., NaH) or elevated temperatures for Suzuki-Miyaura couplings.

- Chloro Groups : Electron-withdrawing chloro substituents enhance electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. For example, methyl 6-chloropicolinate reacts with amines at 60°C in DMAc to yield cyclized products .

Q. How can researchers resolve contradictions in reported yields for cyclization steps of pyrrolo[2,3-d]pyrimidine derivatives?

- Methodological Answer :

- Reagent Purity : Trace moisture in THF or suboptimal TBAF concentrations (1M in THF) reduces cyclization efficiency. Anhydrous conditions and degassed solvents improve reproducibility .

- Kinetic Analysis : Monitoring reaction progress via TLC or in situ IR spectroscopy identifies incomplete cyclization, guiding extended reaction times (e.g., 2–4 h at 60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.